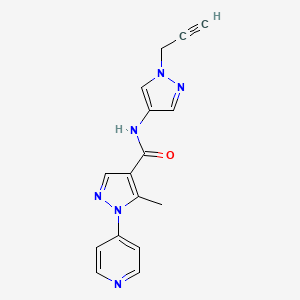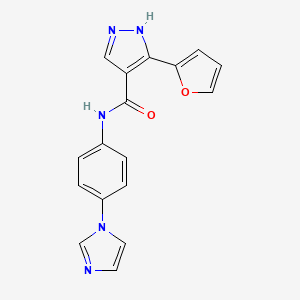![molecular formula C17H13FN4O2S B7434278 4-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-2,4-dicarboxamide](/img/structure/B7434278.png)
4-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-2,4-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-2,4-dicarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FTDC and is synthesized using a specific method. FTDC has been widely studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
科学的研究の応用
FTDC has been widely studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, FTDC has been studied for its potential as an anticancer agent. Studies have shown that FTDC exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In drug discovery, FTDC has been studied for its potential as a lead compound for the development of new drugs. In material science, FTDC has been studied for its potential as a fluorescent probe for the detection of metal ions.
作用機序
The mechanism of action of FTDC is not fully understood. However, studies have shown that FTDC induces cell death in cancer cells by activating the caspase-dependent apoptotic pathway. FTDC also inhibits the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects
FTDC has been shown to exhibit potent cytotoxic activity against various cancer cell lines. FTDC also inhibits the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. FTDC has also been shown to exhibit fluorescent properties, making it a potential fluorescent probe for the detection of metal ions.
実験室実験の利点と制限
One of the main advantages of FTDC is its potent cytotoxic activity against various cancer cell lines. FTDC also exhibits fluorescent properties, making it a potential fluorescent probe for the detection of metal ions. However, one of the limitations of FTDC is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of FTDC. One direction is the development of more efficient synthesis methods for FTDC. Another direction is the study of the mechanism of action of FTDC in more detail. Further studies are also needed to determine the potential applications of FTDC in drug discovery and material science. In addition, studies are needed to determine the potential toxicity of FTDC and its safety for use in humans.
Conclusion
FTDC is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FTDC is synthesized using a specific method and has been widely studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments. FTDC exhibits potent cytotoxic activity against various cancer cell lines and exhibits fluorescent properties, making it a potential fluorescent probe for the detection of metal ions. Further studies are needed to determine the potential applications of FTDC in drug discovery and material science, as well as its safety for use in humans.
合成法
FTDC is synthesized using a specific method that involves the reaction of 2,4-pyridinedicarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-3-(2-fluorobenzyl)thiazole to form the corresponding amide. The amide is then treated with sodium hydroxide to form FTDC.
特性
IUPAC Name |
4-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-2,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O2S/c18-13-4-2-1-3-12(13)10-22-7-8-25-17(22)21-16(24)11-5-6-20-14(9-11)15(19)23/h1-9H,10H2,(H2,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEPWHRGMKSUIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CSC2=NC(=O)C3=CC(=NC=C3)C(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-2,4-dicarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-methylphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7434201.png)
![[2-(Difluoromethoxy)-3-fluorophenyl]methyl 3-fluoro-2-methyl-6-nitrobenzoate](/img/structure/B7434207.png)

![1-(4-acetyl-3,5-dimethylphenyl)-3-[(1R,2S)-2-(3-ethoxyphenyl)cyclopropyl]urea](/img/structure/B7434219.png)
![1-[4-[[(2-Amino-2-oxoethyl)carbamothioylamino]methyl]phenyl]piperidine-4-carboxamide](/img/structure/B7434226.png)

![methyl 3-[3-[[(N,N'-dimethylcarbamimidoyl)amino]methyl]phenyl]benzoate;hydrobromide](/img/structure/B7434232.png)
![Methyl 3-bromo-4-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]benzoate](/img/structure/B7434250.png)
![N-[4-(4,5-dimethylimidazol-1-yl)phenyl]-5-(furan-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B7434258.png)
![1-[2-(4-Fluorophenyl)ethyl]-3-(2-quinolin-6-ylethyl)urea](/img/structure/B7434262.png)
![N-[(3-fluoro-2-iodophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7434289.png)
![3-[6-[(2,5-Dimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434296.png)
![3-[6-[(5-Propan-2-ylpyridin-2-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434298.png)